(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHERBYPQTFOPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671277 | |
| Record name | [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-91-1 | |
| Record name | [6-(Cyclopentyloxy)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
The reaction begins with a chlorinated pyridine derivative, typically 6-chloropyridin-2-yl chloride , which undergoes substitution with cyclopentanol under basic conditions. The mechanism involves deprotonation of cyclopentanol by a strong base (e.g., potassium carbonate or sodium hydride), generating a cyclopentoxide ion that attacks the electron-deficient pyridine ring at the 6-position.
Representative Conditions
| Parameter | Value |
|---|---|
| Substrate | 6-Chloropyridin-2-yl chloride |
| Nucleophile | Cyclopentanol |
| Base | K₂CO₃ or NaH |
| Solvent | DMF or THF |
| Temperature | 80–100°C |
| Reaction Time | 4–12 hours |
| Yield | 70–85% |
This step is highly sensitive to solvent polarity and temperature. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate substitution kinetics.
Step 2: Miyaura Borylation to Install Boronic Acid
Palladium-Catalyzed Borylation
The intermediate 6-(cyclopentyloxy)pyridin-2-yl chloride is subjected to Miyaura borylation, a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂). This step replaces the chloride at the 2-position with a boronic ester, which is subsequently hydrolyzed to the boronic acid.
Reaction Mechanism
-
Oxidative addition of Pd⁰ to the C–Cl bond.
-
Transmetallation with B₂pin₂.
-
Reductive elimination to form the C–B bond.
Standard Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₂Cl₂ |
| Boron Source | B₂pin₂ |
| Base | KOAc |
| Solvent | Dioxane or Acetonitrile/Water |
| Temperature | 80–100°C |
| Reaction Time | 3–6 hours |
| Yield | 60–75% |
Microwave-assisted synthesis has been employed to reduce reaction times to 1–2 hours with comparable yields.
Alternative Methods and Comparative Analysis
Grignard-Based Boronation
An alternative approach involves converting 6-(cyclopentyloxy)pyridin-2-yl magnesium bromide (Grignard reagent) to the boronic acid via quenching with trimethyl borate. However, this method is less favored due to the pyridine ring’s electron-deficient nature, which complicates Grignard formation.
Direct Borylation of Prefunctionalized Pyridines
Recent advances utilize iridium catalysts (e.g., Ir(COD)OMe) for C–H borylation of 6-(cyclopentyloxy)pyridine , though regioselectivity at the 2-position remains challenging.
Comparative Table of Methods
| Method | Catalyst | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | 75 | High | Excellent |
| Grignard | None | 40 | Moderate | Poor |
| C–H Borylation | Ir(COD)OMe | 55 | Low | Moderate |
Optimization of Reaction Conditions
Solvent and Base Effects
Catalyst Loading
Reducing Pd loading from 5 mol% to 2 mol% maintains efficiency while lowering costs. Ligands such as XPhos enhance turnover numbers (TONs) in low-Pd systems.
Challenges and Solutions in Synthesis
Chemical Reactions Analysis
Types of Reactions
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is facilitated by the unique electronic properties of the boronic acid group, which allows for selective binding to specific molecular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical attributes of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid with structurally related compounds:
Reactivity in Cross-Coupling Reactions
- Alkoxy Substituted Derivatives: The cyclopentyloxy and cyclohexyloxy groups in compounds 1310404-91-1 and 1310404-16-0 act as moderate electron donors, reducing the electrophilicity of the boronic acid. This may necessitate optimized reaction conditions (e.g., higher catalyst loading or temperature) for Suzuki couplings compared to electron-deficient analogs .
- Morpholino Derivatives: The morpholine group (electron-rich nitrogen) in 1310385-04-6 enhances solubility in polar solvents like DMF or THF, facilitating reactions in mixed aqueous systems .
Stability and Handling
- Hydrolytic Stability : Cyclopentyloxy and cyclohexyloxy substituents improve stability against hydrolysis compared to smaller alkoxy groups (e.g., methoxy) due to steric protection of the boronic acid .
- Amino vs. Alkoxy: The cyclopentylamino analog (321724-19-0) is more reactive but less stable under oxidative conditions, necessitating storage under inert atmospheres .
- Chlorinated Analogs : Halogenated derivatives like 205240-63-7 are moisture-sensitive and typically stored at low temperatures (-20°C) with desiccants .
Biological Activity
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid is an organoboron compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, featuring a boronic acid group attached to a pyridine ring with a cyclopentyloxy substituent, allows it to interact with various biological targets, making it a valuable compound in biochemical research.
The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor and in modulating various cellular processes.
Key Interactions
- Enzyme Inhibition: The compound can inhibit serine proteases by forming covalent bonds with the active site serine residue, effectively blocking substrate access and enzymatic activity.
- Cell Signaling Modulation: It influences cell signaling pathways by altering the phosphorylation states of key proteins, impacting cellular metabolism and gene expression.
The mechanism of action involves the formation of covalent bonds between the boronic acid group and specific amino acid residues in target proteins. This interaction can lead to either inhibition or activation of enzymatic functions, depending on the target and context. For instance:
- Protease Inhibition: By binding to the catalytic serine residue, it prevents substrate binding and catalysis.
- Kinase Interaction: It can modulate kinase activity, affecting downstream signaling pathways critical for cell survival and proliferation .
Cellular Effects
The effects of this compound on cells vary based on concentration and exposure time:
- Low Concentrations: Selective inhibition of target enzymes occurs without significant toxicity.
- High Concentrations: May lead to cytotoxic effects due to broad inhibition of multiple pathways.
Case Studies
- Inhibition of Serine Proteases:
- A study demonstrated that this compound effectively inhibited serine proteases in vitro, leading to decreased enzymatic activity in various biochemical assays.
- Impact on Cellular Metabolism:
Dosage Effects in Animal Models
Research indicates that dosage significantly influences the biological activity of this compound:
- Sub-toxic Levels: At lower doses, it selectively inhibits target enzymes without adverse effects.
- Toxicity Observations: Higher doses may result in systemic toxicity, emphasizing the need for careful dosage management in therapeutic applications.
Metabolic Pathways Involvement
This compound interacts with several metabolic pathways:
- Kinase Pathways: It has been identified as an inhibitor of certain kinases, affecting their phosphorylation states and downstream signaling events.
- Protein Synthesis Inhibition: Similar compounds have shown potential as inhibitors of leucyl-tRNA synthetase, leading to disruptions in protein synthesis pathways .
Q & A
Q. What are the key challenges in synthesizing (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid, and how can they be methodologically addressed?
Answer: Synthesizing this compound requires precise functionalization of the pyridine ring with a cyclopentyloxy group and a boronic acid moiety. Key challenges include:
- Low selectivity : Competing side reactions during boronic acid installation. Use protective groups (e.g., pinacol boronic esters) to stabilize the boronic acid intermediate .
- Purification issues : Boronic acids often bind irreversibly to silica gel. Alternative purification methods like recrystallization or centrifugal partition chromatography are recommended .
- Boroxine formation : Avoid elevated temperatures during synthesis and storage. Conduct reactions under inert atmospheres (N₂/Ar) and store at 2–8°C under desiccation .
Q. What purification strategies are effective for isolating this compound while avoiding decomposition?
Answer:
- Avoid silica gel chromatography : Use reverse-phase HPLC with C18 columns and aqueous/organic mobile phases (e.g., water/acetonitrile with 0.1% formic acid) .
- Crystallization : Optimize solvent systems (e.g., THF/hexane) to precipitate impurities while retaining the target compound in solution.
- Inert handling : Purify under nitrogen to prevent oxidation or hydrolysis .
Q. How should researchers ensure the stability of this compound during storage and experimental use?
Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Desiccants like molecular sieves prevent moisture ingress .
- Handling : Prepare stock solutions in anhydrous solvents (e.g., THF, DMF) immediately before use.
- Monitoring : Regularly analyze purity via HPLC or LCMS to detect degradation (e.g., boroxine peaks) .
Q. What analytical techniques are critical for characterizing this compound and validating its structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentyloxy group at C6, boronic acid at C2). ¹¹B NMR (δ ~30 ppm) verifies boronic acid integrity .
- LCMS/HPLC : Use C18 columns with TFA-modified mobile phases for retention time analysis. LCMS (e.g., m/z 248 [M+H]⁺) validates molecular weight .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though crystallization may require co-formers .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling reactions involving this compound be optimized for high yields and minimal side products?
Answer:
- Catalyst selection : Use Pd(dppf)Cl₂ (1–5 mol%) for electron-rich aryl partners. For deactivated substrates, switch to Pd(PPh₃)₄ .
- Base optimization : Test Cs₂CO₃ (for polar solvents) or K₃PO₄ (for THF/H₂O mixtures). Avoid strong bases (e.g., NaOH) to prevent boronic acid degradation.
- Solvent systems : Toluene/ethanol/water (4:1:1) balances solubility and reactivity. Degas solvents to prevent oxidation .
Q. How should researchers resolve contradictory reactivity data in cross-coupling reactions involving this boronic acid?
Answer:
- Control experiments : Compare reactivity with analogous compounds (e.g., 6-methoxy or 6-fluoro pyridinyl boronic acids) to isolate electronic/steric effects .
- Kinetic studies : Use in situ NMR or reaction calorimetry to track intermediate formation and identify rate-limiting steps.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and explain substituent effects .
Q. What strategies enhance the reactivity of this compound in challenging coupling reactions?
Answer:
- Microwave-assisted synthesis : Shorten reaction times (e.g., 10 min at 120°C) to reduce side reactions.
- Directed ortho-metalation : Introduce directing groups (e.g., amides) to pre-activate the pyridine ring for subsequent functionalization .
- Borylation optimization : Pre-form the trifluoroborate salt (K⁺ or Cs⁺) to improve stability and reactivity in aqueous conditions .
Q. How can computational modeling guide the design of derivatives with improved catalytic or binding properties?
Answer:
- Molecular docking : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina to prioritize substituents that enhance binding affinity.
- QSPR models : Correlate Hammett σ values of substituents (e.g., cyclopentyloxy vs. methoxy) with reaction rates or biological activity .
- Solvent effect simulations : COSMO-RS predicts solubility and stability in different media, guiding solvent selection .
Q. What methodologies mitigate moisture sensitivity in reactions involving this boronic acid?
Answer:
- Schlenk techniques : Conduct reactions in flame-dried glassware under argon. Use syringe pumps for reagent addition.
- Drying agents : Add 4Å molecular sieves to reaction mixtures to scavenge trace water .
- In-line monitoring : Employ Raman spectroscopy or moisture sensors to detect H₂O levels in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
